molecular formula C10H18ClNO3 B2771670 3-(6-Hydroxy-3-azabicyclo[3.2.1]octan-3-yl)propanoic acid;hydrochloride CAS No. 2580234-62-2

3-(6-Hydroxy-3-azabicyclo[3.2.1]octan-3-yl)propanoic acid;hydrochloride

Cat. No.: B2771670
CAS No.: 2580234-62-2
M. Wt: 235.71
InChI Key: FOJPZRQGAQWFQX-UHFFFAOYSA-N
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Description

The compound “3-(6-Hydroxy-3-azabicyclo[3.2.1]octan-3-yl)propanoic acid;hydrochloride” is a complex organic molecule. The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities .


Synthesis Analysis

Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide across the years . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .


Molecular Structure Analysis

The molecular structure of this compound is based on the 8-azabicyclo[3.2.1]octane scaffold, which is a common structural motif in many biologically active natural compounds .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include an intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene and a cyclopropane ring opening .

Scientific Research Applications

Structural Studies and Synthesis Techniques

A notable study by Arias-Pérez et al. (2001) explored the structural aspects of esters derived from a similar compound, utilizing NMR spectroscopy for detailed resonance assignments and X-ray diffraction for crystal structure determination. This work underscores the importance of understanding the molecular structure for further applications in chemical synthesis and drug development (Arias-Pérez et al., 2001).

Chemical Synthesis and Reactivity

Nanjappan, Ramalingam, and Nowotnik (1992) demonstrated the synthesis of stereoisomers of a related compound, showcasing an efficient method for obtaining these complex molecules with high optical purity. Such stereoisomers are crucial for pharmaceutical applications, where the isomer's configuration can significantly affect the drug's efficacy and safety (Nanjappan, Ramalingam, & Nowotnik, 1992).

Biological Activity and Potential Applications

Gelmi et al. (2007) presented an efficient route to synthesize pure stereoisomers of 6-amino-3-azabicyclo[3.2.1]octane-6-carboxylic acid, evaluating their biological activity on the GABA receptor. This highlights the potential therapeutic applications of such compounds in treating neurological disorders (Gelmi et al., 2007).

Advanced Material Synthesis

Guarna et al. (1999) explored the synthesis and reactivity of bicycles derived from tartaric acid and α-amino acids, introducing a novel class of conformationally constrained dipeptide isosteres. These compounds, based on enantiopure 3-Aza-6,8-dioxabicyclo[3.2.1]octane-7-carboxylic Acid, offer new avenues for developing materials with unique chemical and physical properties (Guarna et al., 1999).

Future Directions

The future directions in the research of this compound could involve the development of novel methodologies for its synthesis, as well as further investigation into its biological activities and potential applications .

Properties

IUPAC Name

3-(6-hydroxy-3-azabicyclo[3.2.1]octan-3-yl)propanoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO3.ClH/c12-9-4-7-3-8(9)6-11(5-7)2-1-10(13)14;/h7-9,12H,1-6H2,(H,13,14);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOJPZRQGAQWFQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC(C1CN(C2)CCC(=O)O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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